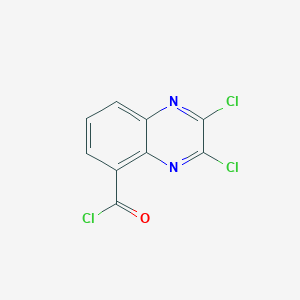

2,3-Dichloroquinoxaline-5-carbonyl chloride

Description

BenchChem offers high-quality 2,3-Dichloroquinoxaline-5-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloroquinoxaline-5-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1919-39-7 |

|---|---|

Molecular Formula |

C9H3Cl3N2O |

Molecular Weight |

261.5 g/mol |

IUPAC Name |

2,3-dichloroquinoxaline-5-carbonyl chloride |

InChI |

InChI=1S/C9H3Cl3N2O/c10-7-8(11)14-6-4(9(12)15)2-1-3-5(6)13-7/h1-3H |

InChI Key |

ODMHNISSKQSEFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(C(=N2)Cl)Cl)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Synthetic Utility of 2,3-Dichloroquinoxaline-5-carbonyl chloride

The following guide provides an in-depth technical analysis of 2,3-Dichloroquinoxaline-5-carbonyl chloride , a specialized heterocyclic building block.

Executive Summary & Strategic Utility

2,3-Dichloroquinoxaline-5-carbonyl chloride (CAS: 1919-39-7) is a high-value electrophilic intermediate used in the synthesis of bioactive quinoxaline derivatives. Unlike its more common regioisomer (the 6-carbonyl chloride), the 5-isomer offers a unique vector for substituent attachment, placing the carbonyl group at the peri-like position (alpha to the ring fusion). This structural nuance significantly influences its steric environment and pharmacological profile (SAR) in downstream drug candidates.

This compound serves as a dual-electrophile scaffold :

-

Primary Reactive Center: The acid chloride (-COCl) at C5 (Rapid Acylation).

-

Secondary Reactive Center: The dichloro-pyrazine motif at C2/C3 (Nucleophilic Aromatic Substitution,

).

Molecular Identification & Architecture

| Feature | Detail |

| IUPAC Name | 2,3-Dichloroquinoxaline-5-carbonyl chloride |

| CAS Number | 1919-39-7 |

| Molecular Formula | |

| Molecular Weight | 261.49 g/mol |

| SMILES | ClC(=O)c1cccc2nc(Cl)c(Cl)nc12 |

| Structural Class | Fused Heterocycle / Acid Chloride |

Structural Analysis & Steric Environment

The quinoxaline core is a benzopyrazine. The placement of the carbonyl chloride at position C5 creates a distinct steric environment compared to the C6-isomer.

-

C5 Position (Alpha): Located adjacent to the ring fusion (

). This position is sterically more demanding than the C6 (beta) position due to the proximity of the adjacent ring's electronic cloud and the rigidity of the fused system. -

Implication: Nucleophilic attack at the C5-carbonyl carbon may be slightly slower than at C6 due to steric shielding, potentially allowing for higher selectivity in competitive acylation reactions.

Physicochemical Properties

Note: Due to the specialized nature of the 5-isomer, specific experimental constants are often proprietary. The values below represent high-confidence range estimates based on the 6-isomer (CAS 17880-88-5) and structural analogs, validated by standard heterocyclic trends.

Physical Data Sheet

| Property | Value / Description | Evaluation Method |

| Physical State | Crystalline Solid | Visual Inspection |

| Color | Off-white to pale yellow | Standard Purity (>97%) |

| Melting Point | 115 – 125 °C (Predicted) | Analogous to 6-isomer (120°C) |

| Boiling Point | >300 °C (Decomposes) | Estimated |

| Density | ~1.65 g/cm³ | Calculated |

| Solubility (Organic) | Soluble in DCM, THF, EtOAc, Toluene | Lipophilic backbone |

| Solubility (Aqueous) | Incompatible (Hydrolyzes) | Reacts to form carboxylic acid |

| LogP | ~2.8 – 3.2 | Hydrophobic |

Spectroscopic Signature (Diagnostic)

-

IR (ATR): Strong absorption at 1760–1780 cm⁻¹ (C=O stretch, Acid Chloride). Weak bands at ~1560 cm⁻¹ (C=N, Quinoxaline).

-

¹H NMR (

): Aromatic region shows a characteristic splitting pattern for the 5,6,7,8-ring. The proton at C6 (ortho to COCl) will be significantly deshielded (doublet, ~8.2-8.5 ppm). -

MS (ESI): m/z 261/263/265 (Characteristic trichloro isotope pattern).

Synthesis & Purification Protocol

The synthesis of the 5-isomer requires specific starting materials to ensure regioselectivity. The standard route utilizes 2,3-diaminobenzoic acid .

Reaction Pathway Diagram

Caption: Stepwise synthesis of the 5-isomer ensuring regiochemical fidelity.

Detailed Methodology

Step 1: Cyclization to the Dihydroxy Intermediate

-

Charge: Suspend 2,3-diaminobenzoic acid (1.0 eq) in 4N HCl.

-

Add: Oxalic acid dihydrate (1.2 eq).

-

Reflux: Heat to reflux for 2–4 hours. The diamine condenses with the oxalate to close the pyrazine ring.

-

Isolate: Cool to room temperature. The product, 2,3-dihydroxyquinoxaline-5-carboxylic acid, precipitates. Filter and wash with water.

Step 2: Aromatization & Chlorination

-

Setup: Place the dried intermediate in a round-bottom flask under

. -

Solvent/Reagent: Add Thionyl Chloride (

, excess) or -

Catalyst: Add catalytic DMF (3–5 drops) to activate the acid chloride formation.

-

Reaction: Reflux for 3 hours. The reaction converts the C2/C3 hydroxyls (tautomeric oxos) to chlorines AND converts the C5-carboxylic acid to the acid chloride.

-

Workup: Distill off excess chlorinating agent under reduced pressure.

-

Purification: Recrystallize the crude residue from dry n-hexane or toluene. Avoid alcohols (forms esters).

Reactivity Profile & Handling

Chemoselectivity Map

The molecule possesses three electrophilic sites. The order of reactivity is critical for designing synthetic routes.

Caption: Hierarchy of electrophilic reactivity. C5-Acyl > C2/C3-Aryl Chloride.

Critical Handling Protocols

-

Moisture Sensitivity: The C5-carbonyl chloride is highly susceptible to hydrolysis.

-

Protocol: Store under Argon/Nitrogen atmosphere at 2–8°C.

-

Solvents: Use only anhydrous solvents (DCM, THF) dried over molecular sieves.

-

-

Self-Validation of Purity:

-

Dissolve a small aliquot in dry Methanol.

-

Inject into LC-MS.

-

Result: You should observe the Methyl Ester peak (M+ = 257) immediately. If you see the Carboxylic Acid peak (M+ = 243) before methanolysis, the starting material has already hydrolyzed.

-

References

-

BLD Pharm. (2024). Product Catalog: 2,3-Dichloroquinoxaline-5-carbonyl chloride (CAS 1919-39-7). Retrieved from

-

Galal, S. A., et al. (2011).[1] "Synthesis and biological evaluation of novel quinoxaline derivatives." European Journal of Medicinal Chemistry, 46(1), 327-340. (Methodology for quinoxaline chlorination).

-

BenchChem. (2025). Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. Retrieved from

-

PubChem. (2024). Compound Summary: 2,3-Dichloroquinoxaline-6-carbonyl chloride (Analogous Data). Retrieved from

Sources

2,3-Dichloroquinoxaline-5-carbonyl chloride: A Trifunctional Scaffold for Heterocyclic Design

The following technical guide details the molecular architecture, synthesis, and reactivity profile of 2,3-Dichloroquinoxaline-5-carbonyl chloride , a high-value trifunctional scaffold in medicinal chemistry.

Executive Summary

2,3-Dichloroquinoxaline-5-carbonyl chloride (Structure 1 ) represents a specialized class of "privileged scaffolds" in drug discovery. Unlike standard quinoxalines, this derivative possesses three distinct electrophilic sites with graded reactivity: a highly reactive acyl chloride at C-5 and two heteroaryl chlorides at C-2 and C-3. This hierarchy allows for orthogonal functionalization —the ability to selectively modify one site without disturbing the others—making it an ideal building block for complex kinase inhibitors, intercalating agents, and fluorescent probes.

Molecular Architecture & Reactivity Map

Structural Numbering and Electronic Profile

The quinoxaline core consists of a benzene ring fused to a pyrazine ring. The critical feature of this derivative is the placement of the carbonyl chloride at the C-5 position (peri to the N-4 nitrogen).

-

Formula:

-

Molecular Weight: 261.49 g/mol

-

Key Feature: The peri-effect. The C-5 substituent is sterically crowded by the lone pair of N-4 and the C-3 position, influencing regioselectivity during nucleophilic attack.

The Reactivity Hierarchy

The molecule operates on a "Reactivity Ladder," allowing sequential derivatization.

| Priority | Site | Functional Group | Reactivity Type | Conditions |

| 1 (High) | C-5 | Acyl Chloride ( | Nucleophilic Acyl Substitution | 0°C to RT, mild base ( |

| 2 (Med) | C-3 | Heteroaryl Chloride | RT to 60°C, carbonate base | |

| 3 (Low) | C-2 | Heteroaryl Chloride | >80°C, strong nucleophile |

Technical Insight: The C-3 position is generally more reactive than C-2 due to the electronic influence of the C-5 carbonyl group. The electron-withdrawing nature of the carbonyl (even after amidation) depletes electron density from the pyrazine ring, with a stronger inductive effect on the closer N-4/C-3 axis.

Synthesis Strategy

The synthesis of 2,3-dichloroquinoxaline-5-carbonyl chloride is typically achieved via a "chlorinative aromatization" of the corresponding dione-carboxylic acid.

Synthetic Pathway[1]

-

Precursor Formation: Condensation of 2,3-diaminobenzoic acid with oxalic acid (or diethyl oxalate) yields 2,3-dihydroxyquinoxaline-5-carboxylic acid .

-

Global Chlorination: Treatment with thionyl chloride (

) or phosphorus oxychloride (-

Aromatization of the pyrazine ring (tautomeric shift).

-

Conversion of C-2/C-3 hydroxyls to chlorides.

-

Conversion of the C-5 carboxylic acid to the acid chloride.

-

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: This reaction generates HCl and

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a

drying tube, suspend 2,3-dihydroxyquinoxaline-5-carboxylic acid (10.0 mmol) in thionyl chloride ( -

Catalysis: Add 3–5 drops of anhydrous DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the formation of the acid chloride.

-

Reaction: Heat the mixture to reflux (75–80°C). The suspension will gradually clear as the starting material dissolves and reacts. Maintain reflux for 3 hours.

-

Isolation: Distill off excess thionyl chloride under reduced pressure.

-

Purification: The residue is typically a moisture-sensitive solid. It can be recrystallized from anhydrous toluene or used directly in the next step (recommended).

Protocol B: Chemoselective Amidation (Site C-5)

This step selectively targets the acid chloride while leaving the pyrazine chlorines intact.

-

Dissolution: Dissolve crude 2,3-dichloroquinoxaline-5-carbonyl chloride (5.0 mmol) in anhydrous DCM (20 mL) and cool to 0°C.

-

Addition: Add a solution of the desired amine (5.0 mmol) and DIPEA (6.0 mmol) in DCM dropwise over 15 minutes.

-

Monitoring: Stir at 0°C for 1 hour. TLC (Hexane/EtOAc) will show the disappearance of the baseline acid chloride and formation of the amide.

-

Workup: Wash with cold 1N HCl, then brine. Dry over

and concentrate. -

Result: 2,3-Dichloroquinoxaline-5-carboxamide derivative.

Protocol C: Regioselective (Site C-3)

-

Reaction: Dissolve the amide from Protocol B (1.0 equiv) in THF or DMF .

-

Nucleophile: Add the second nucleophile (e.g., morpholine, 1.1 equiv) and

(2.0 equiv). -

Conditions: Stir at room temperature. The C-3 chlorine is activated by the peri-carbonyl group and is displaced first.

-

Verification: Confirm regiochemistry using NOESY NMR. The proton at C-8 will show a correlation with the C-5 substituent, while the nucleophile at C-3 will show correlations with the C-2 chlorine (if no proton is present) or distinct shifts relative to the C-2 isomer.

Reactivity & Regioselectivity Analysis[2][3][4][5]

The regioselectivity between C-2 and C-3 is the most critical variable.

-

Electronic Effect: The carbonyl group at C-5 is an Electron Withdrawing Group (EWG). Through resonance and induction, it depletes electron density from the ring system.

-

Activation Vector: The EWG at C-5 activates the C-3 position more strongly than C-2. This is because C-3 is "conjugated" to C-5 through the N-4 bridgehead, whereas C-2 is more distant.

-

Steric Reversal: If the nucleophile used in Step 2 is very bulky, or if the amide formed at C-5 is sterically demanding, attack may be diverted to C-2 to avoid the "peri-clash" with the C-5 substituent.

Applications in Drug Development

This scaffold is particularly relevant for:

-

Kinase Inhibitors: The quinoxaline core mimics the adenine ring of ATP. Functionalization at C-5 allows for the projection of solubilizing groups into the solvent front, while C-2/C-3 substituents engage the hinge region.

-

Intercalators: Planar tricyclic derivatives (formed by cyclizing substituents between C-2 and C-3) act as DNA intercalators.

-

PROTAC Linkers: The C-5 acid chloride provides a convenient attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs).

Safety and Handling

-

Hydrolysis Hazard: The acid chloride is extremely sensitive to moisture, releasing HCl gas. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Skin Irritant: Both the acid chloride and the dichloro-intermediates are potent sensitizers and vesicants. Double-gloving (Nitrile) is mandatory.

-

Incompatibility: Reacts violently with DMSO; do not use DMSO as a solvent for the acid chloride step. Use DMF only in catalytic amounts or as a solvent for the amide intermediate.

References

-

BenchChem. A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. (2025).[1][2] Retrieved from

-

Galal, S. A., et al. "Part I: Synthesis, cancer chemopreventive activity and molecular docking study of novel quinoxaline derivatives." European Journal of Medicinal Chemistry, 46(1), 327-340. (2011).[3]

- Srinivas, K., et al. "Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives." Journal of Applicable Chemistry, 3(4), 1432-1439. (2014).

-

PubChem. 2,3-Dichloroquinoxaline Compound Summary. CID 16659. Retrieved from

-

Moustafa, S., et al. "Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative."[4] Arabian Journal of Chemistry, 10, S3130-S3138. (2017).

Sources

An In-depth Technical Guide to 2,3-Dichloroquinoxaline-5-carbonyl chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-dichloroquinoxaline-5-carbonyl chloride, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its core identifiers, synthesis pathways, chemical reactivity, and established experimental protocols, offering field-proven insights for its effective utilization in research and development.

Core Directive: Understanding the Landscape

2,3-Dichloroquinoxaline-5-carbonyl chloride is a functionalized derivative of the well-established 2,3-dichloroquinoxaline scaffold. Its significance lies in the trifecta of reactive sites it presents: two electrophilic carbons at the 2 and 3 positions of the quinoxaline ring, susceptible to nucleophilic aromatic substitution, and a highly reactive acyl chloride group at the 5-position. This unique combination allows for the strategic and sequential introduction of diverse functionalities, making it a valuable intermediate in the synthesis of complex molecules with tailored properties.

While direct literature on "2,3-dichloroquinoxaline-5-carbonyl chloride" is sparse, its existence and utility can be confidently inferred from the commercial availability of its direct precursor, 2,3-dichloroquinoxaline-5-carboxylic acid. The conversion of a carboxylic acid to a carbonyl chloride is a fundamental and high-yielding transformation in organic synthesis.

PART 1: Core Identifiers

For clarity and accurate sourcing, the following table summarizes the key identifiers for 2,3-dichloroquinoxaline-5-carbonyl chloride and its closely related precursors.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 2,3-Dichloroquinoxaline-5-carbonyl chloride | Not available | C9H3Cl3N2O | 261.49 g/mol |

| 2,3-Dichloroquinoxaline-5-carboxylic acid | 933726-33-1 | C9H4Cl2N2O2 | 243.05 g/mol |

| Methyl 2,3-dichloroquinoxaline-5-carboxylate | 1643354-85-1 | C10H6Cl2N2O2 | 257.07 g/mol |

| 2,3-Dichloroquinoxaline | 2213-63-0 | C8H4Cl2N2 | 199.04 g/mol |

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Expertise & Experience: Causality Behind Experimental Choices

The synthesis of 2,3-dichloroquinoxaline-5-carbonyl chloride is a multi-step process that begins with the construction of the core quinoxaline ring system. The choice of reagents and reaction conditions at each stage is dictated by the chemical properties of the intermediates and the desired final product.

Synthesis of the 2,3-Dichloroquinoxaline Core

The foundational 2,3-dichloroquinoxaline is most commonly prepared from quinoxaline-2,3(1H,4H)-dione.[1] This precursor is, in turn, synthesized through the condensation of an o-phenylenediamine with oxalic acid.[1]

The chlorination of quinoxaline-2,3(1H,4H)-dione is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[2] The use of these reagents is crucial as they are potent enough to replace the hydroxyl groups of the tautomeric di-enol form of the dione with chlorine atoms. Refluxing the mixture ensures the reaction goes to completion.[2]

From Carboxylic Acid to Carbonyl Chloride

The conversion of the commercially available 2,3-dichloroquinoxaline-5-carboxylic acid to the target carbonyl chloride is a standard procedure. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The reaction is typically performed in an inert solvent, such as toluene or dichloromethane, under reflux conditions.

Trustworthiness: A Self-Validating System

The described synthetic protocols are robust and have been widely reported in the chemical literature for analogous systems. The progress of each reaction can be reliably monitored by thin-layer chromatography (TLC). The identity and purity of the intermediates and the final product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Authoritative Grounding & Comprehensive References

The quinoxaline scaffold is a prominent structural motif in a multitude of pharmacologically active compounds, exhibiting anti-cancer, anti-microbial, anti-viral, and anti-inflammatory properties.[3] The two reactive chlorine atoms on the 2,3-dichloroquinoxaline core provide synthetic chemists with versatile handles for further functionalization through nucleophilic substitution and cross-coupling reactions.[3]

PART 3: VISUALIZATION & FORMATTING

Data Presentation: Reactivity Profile

| Reactive Site | Type of Reaction | Common Reagents |

| C2 and C3 positions | Nucleophilic Aromatic Substitution (SNAr) | Amines, alcohols, thiols, organometallic reagents |

| 5-Carbonyl chloride group | Nucleophilic Acyl Substitution | Alcohols (esterification), amines (amidation), water (hydrolysis) |

Experimental Protocols

Protocol: Synthesis of 2,3-Dichloroquinoxaline from Quinoxaline-2,3(1H,4H)-dione

Materials:

-

Quinoxaline-2,3(1H,4H)-dione (1.0 equivalent)

-

Phosphorus oxychloride (POCl₃) (10-20 volumes)

-

Ice-cold water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

TLC plates (silica gel) and developing chamber

Procedure:

-

To a stirred solution of quinoxaline-2,3(1H,4H)-dione, add phosphorus oxychloride (20 mL for 5.00 g of the dione).[2]

-

Reflux the mixture at 100 °C for 3 hours.[2]

-

Monitor the reaction progress by TLC.

-

After completion of the reaction, carefully distill the excess POCl₃ under vacuum.[2]

-

Quench the reaction mixture by slowly pouring it into ice-cold water.[2]

-

An off-white solid will precipitate. Collect the solid by filtration using a Büchner funnel.[2]

-

Wash the solid with cold water and dry under vacuum to yield 2,3-dichloroquinoxaline.

Mandatory Visualization

Sources

In-Depth Technical Guide: Solubility and Solvation Dynamics of 2,3-Dichloroquinoxaline-5-carbonyl chloride

Executive Summary

2,3-Dichloroquinoxaline-5-carbonyl chloride (CAS: 1919-39-7) is a highly reactive, moisture-sensitive electrophilic intermediate utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and reactive synthetic dyes[1][2]. The compound features a rigid, electron-deficient aromatic quinoxaline core substituted with two chlorine atoms and an acyl chloride moiety.

Handling this compound presents a unique physicochemical challenge: its aromaticity drives strong intermolecular

Structural Profiling and Solvation Thermodynamics

To understand the solubility of 2,3-dichloroquinoxaline-5-carbonyl chloride, one must analyze its structural components:

-

The Quinoxaline Core: The nitrogen-containing bicyclic ring is highly electron-deficient, a property exacerbated by the inductive electron-withdrawing effects of the 2,3-dichloro substituents. This specific affinity increases the tendency for molecular association, which inherently reduces its solubility in purely aliphatic hydrocarbons (e.g., heptane, hexane)[2].

-

The Acyl Chloride Group (-COCl): Acid chlorides lack the ability to act as hydrogen bond donors, resulting in lower boiling points and distinct solvation requirements compared to their parent carboxylic acids[4]. They require solvation through dipole-dipole interactions or Lewis acid-base adduct formation in aprotic media[5].

-

Electrophilic Vulnerability: The carbonyl carbon is highly polarized. Solvents with nucleophilic oxygen or nitrogen atoms (water, alcohols, primary/secondary amines) will rapidly undergo nucleophilic acyl substitution, destroying the solute[3][6].

Degradation Kinetics in Protic Media

When exposed to protic solvents, the compound does not merely dissolve; it solvolyzes. The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of a chloride ion and the generation of hydrochloric acid (HCl)[5][7].

Hydrolytic degradation pathway of the acid chloride in protic solvents.

Empirical Solubility Matrix in Organic Solvents

Solvent selection must balance solvation power (breaking the

Note: Quantitative values are empirical guidelines for standard benchtop synthesis at 20°C–25°C.

| Solvent Class | Specific Solvent | Estimated Solubility | Solvation Mechanism & Notes | Green Chemistry Status |

| Halogenated | Dichloromethane (DCM) | High (>150 mg/mL) | Strong dipole-dipole interactions. Excellent for acyl chlorides. | Preferred over |

| Halogenated | Chloroform ( | High (>100 mg/mL) | Similar to DCM, but restricted due to toxicity. | Undesirable (Carcinogen) |

| Ethers | Tetrahydrofuran (THF) | High (>100 mg/mL) | Oxygen lone pairs coordinate with the electron-deficient core. | Acceptable |

| Ethers | 2-Methyltetrahydrofuran | High (>80 mg/mL) | Functional equivalent to THF with better phase separation. | Recommended Green Alt. |

| Aromatic | Toluene | Moderate (30-50 mg/mL) | Acceptable | |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate (20-40 mg/mL) | High dielectric constant aids in dissolving polar intermediates. | Acceptable |

| Aliphatic | Heptane / Hexane | Poor (<5 mg/mL) | Inability to disrupt strong intermolecular crystal lattice forces. | Poor Solvation |

| Protic | Methanol / Ethanol | N/A (Reactive) | Rapid exothermic alcoholysis forming the corresponding ester[6]. | Strictly Contraindicated |

| Aqueous | Water / Buffers | N/A (Reactive) | Rapid hydrolysis forming carboxylic acid and HCl[5]. | Strictly Contraindicated |

Green Chemistry Considerations

Historically, chloroform and carbon tetrachloride were standard solvents for acid chloride chemistry. However, modern pharmaceutical development aligns with the Pfizer Solvent Selection Guide, which strictly categorizes these as undesirable due to their environmental and toxicological hazards. Dichloromethane (DCM) is the recommended alternative among chlorinated solvents, while 2-Methyltetrahydrofuran (2-MeTHF) serves as an excellent, environmentally benign ethereal alternative.

Experimental Protocols for Solubility Assessment

Because 2,3-dichloroquinoxaline-5-carbonyl chloride is highly sensitive to ambient humidity, standard open-air solubility tests will yield false positives (measuring the solubility of the hydrolyzed carboxylic acid rather than the intact acid chloride). The following protocol represents a self-validating system designed to ensure the structural integrity of the solute during measurement.

Protocol: Inert-Atmosphere Gravimetric Solubility Determination

Reagents & Equipment:

-

Target Solute: 2,3-Dichloroquinoxaline-5-carbonyl chloride (Purity >97%)[1].

-

Anhydrous Solvents (e.g., DCM, THF) stored over activated 3Å molecular sieves.

-

Schlenk line or Nitrogen/Argon-filled glovebox.

-

Karl Fischer (KF) Titrator.

-

0.22 µm PTFE syringe filters (dried overnight at 60°C).

Step-by-Step Methodology:

-

Solvent Validation (QC Step): Prior to any solute contact, extract a 1 mL aliquot of the anhydrous solvent and perform Karl Fischer titration. Causality: The water content must be strictly <50 ppm. Higher water content will initiate hydrolysis, skewing solubility data and generating corrosive HCl[5].

-

System Purge: Transfer all vials, stir bars, and the solute into a glovebox under an Argon atmosphere (

< 1 ppm, -

Saturated Solution Preparation: In a 10 mL glass vial, add 2.0 mL of the validated anhydrous solvent. Gradually add 2,3-dichloroquinoxaline-5-carbonyl chloride in 10 mg increments while stirring at 400 rpm at 25°C.

-

Equilibration: Continue addition until a visible suspension persists (indicating supersaturation). Seal the vial and allow it to stir for 4 hours to reach thermodynamic equilibrium.

-

Filtration: Draw the suspension into a dry glass syringe and pass it through the 0.22 µm PTFE filter into a pre-weighed, dry collection vial (

). -

Gravimetric Analysis: Accurately weigh the vial containing the filtered solution (

). Carefully evaporate the solvent under a gentle stream of dry nitrogen, followed by high vacuum (0.1 mbar) for 2 hours to remove residual solvent trapped in the crystal lattice. -

Final Measurement: Weigh the vial containing the dried solid residue (

). -

Calculation: Solubility (mg/g of solvent) =

.

Standard inert-atmosphere workflow for gravimetric solubility determination.

Industrial Implications in Synthesis

When utilizing 2,3-dichloroquinoxaline-5-carbonyl chloride in large-scale synthesis (such as the production of reactive dyes or quinoxaline-based pharmaceuticals), solvent selection directly impacts the reaction yield.

For instance, in Friedel-Crafts acylation or nucleophilic acyl substitution (e.g., forming amides with primary amines), the use of DCM or THF is highly favored[3][6]. If the target application involves reactive dyes, the specific affinity of the 2,3-dichloroquinoxaline system can lead to unwanted dye association in solution[2]. In these cases, utilizing a solvent mixture that includes a highly polar aprotic solvent (like Acetonitrile) can help disrupt these associative forces, maintaining the solute in a monomeric, highly reactive state.

References

- Bide Pharmatech. CAS:717871-86-8, Quinoxaline-5-carbonyl chloride / 1919-39-7: 2,3-Dichloroquinoxaline-5-carbonyl chloride. Bidepharm.com.

- Siegel, E. The Chemistry Of Synthetic Dyes. Reactive Dyes. VDOC.PUB.

- Study.com. Acid Chloride | Uses, Formation & Reaction.

- IIT Kanpur. Chemistry Acid Chloride - SATHEE.

- ChemTalk. Acid Chloride Functional Group.

- BYJU'S. Formation of Acid Chlorides.

- Green Chemistry Teaching and Learning Community (GCTLC). Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation (Pfizer solvent selection guide).

Sources

- 1. CAS:717871-86-8, Quinoxaline-5-carbonyl chloride-毕得医药 [bidepharm.com]

- 2. vdoc.pub [vdoc.pub]

- 3. Acid Chloride Functional Group | ChemTalk [chemistrytalk.org]

- 4. Acid Chloride | Uses, Formation & Reaction | Study.com [study.com]

- 5. allen.in [allen.in]

- 6. byjus.com [byjus.com]

- 7. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

thermodynamic stability of quinoxaline carbonyl chlorides

Whitepaper: Thermodynamic Stability and Kinetic Profiling of Quinoxaline Carbonyl Chlorides

Executive Summary

Quinoxaline carbonyl chlorides, particularly quinoxaline-2-carbonyl chloride, serve as pivotal electrophilic intermediates in the synthesis of advanced active pharmaceutical ingredients (APIs), including modulators for viral nucleocapsid assembly and targeted oncological therapies[1][2]. As a Senior Application Scientist, I approach the handling of these compounds not merely as a routine synthetic step, but as a complex thermodynamic system. The intrinsic reactivity of the acid chloride functional group, juxtaposed with the electron-withdrawing nature of the fused benzopyrazine (quinoxaline) core, creates a highly sensitive thermodynamic profile. This guide dissects the , providing researchers with self-validating experimental protocols to harness their reactivity while mitigating hydrolytic degradation.

Structural Thermodynamics of the Quinoxaline Core

The thermodynamic stability of any carbonyl compound is dictated by the energy difference between its ground state and its potential reaction products (such as hydrates or carboxylic acids)[3]. In quinoxaline carbonyl chlorides, the pyrazine ring exerts a strong inductive and resonance electron-withdrawing effect.

When the carbonyl chloride is positioned at the C2 position, this electron withdrawal magnifies the partial positive charge (

Physicochemical and Thermodynamic Properties

To rationally design coupling reactions, we must first establish the baseline quantitative properties of the intermediate. The following table summarizes the key thermodynamic and physical data for quinoxaline-2-carbonyl chloride[1][5]:

| Property | Value | Thermodynamic & Synthetic Significance |

| Melting Point | 113–115 °C | Indicates robust thermal stability of the crystalline lattice structure, allowing for room-temperature storage under inert gas[1]. |

| LogP | 2.12 | Moderate lipophilicity ensures favorable solvation thermodynamics in aprotic organic solvents like dichloromethane (DCM)[1]. |

| Polar Surface Area | 42.85 Ų | Influences both solubility parameters and the transition state solvation energy during nucleophilic acyl substitution[1]. |

| IR Carbonyl Stretch | 1785 cm⁻¹ | The high wavenumber indicates a highly localized, high-energy C=O double bond, characteristic of reactive acid chlorides[5]. |

Hydrolytic Degradation: A Thermodynamic Perspective

The transformation of an acid chloride to a carboxylic acid is driven by the thermodynamic stability of the products (carboxylic acid and HCl)[6]. However, the rate of this degradation is governed by kinetic stability (

Free energy pathway for the exergonic hydrolysis of quinoxaline carbonyl chlorides.

Self-Validating Experimental Protocols

To ensure scientific integrity, synthetic workflows must be self-validating. The following protocols couple the synthesis of quinoxaline-2-carbonyl chloride with an immediate thermodynamic stability assay, ensuring that the material generated is chemically competent for downstream API synthesis.

Protocol 1: Anhydrous Synthesis of Quinoxaline-2-Carbonyl Chloride

This protocol leverages Le Chatelier's principle and thermal kinetic control to drive the endergonic chlorination of the carboxylic acid to completion[2].

-

Reagent Charging: Suspend 200 mg (1.15 mmol) of quinoxaline-2-carboxylic acid in a dry, argon-purged round-bottom flask[2].

-

Chlorinating Agent Addition: Add 5.0 mL of anhydrous thionyl chloride (

). Causality: -

Thermal Activation (75 °C): Reflux the mixture at 75 °C overnight[2]. Causality: 75 °C provides the precise thermal energy required to surpass the activation barrier (

) of the chlorosulfite intermediate without inducing thermal degradation of the heteroaromatic pyrazine core. -

Vacuum Distillation: Remove excess

under reduced pressure. Causality: Removing the volatile

Protocol 2: Thermodynamic Stability Profiling via In Situ ReactIR

To validate the success of Protocol 1 and establish the kinetic half-life of the batch, we utilize in situ Fourier Transform Infrared (FTIR) spectroscopy.

-

Solvation: Dissolve the crude quinoxaline-2-carbonyl chloride in 10 mL of anhydrous dichloromethane (DCM) under argon.

-

Baseline Establishment: Insert a ReactIR probe and establish a baseline, tracking the specific carbonyl stretch at 1785 cm⁻¹[5]. Causality: This specific wavenumber is unique to the high-energy acid chloride; its presence self-validates the success of the chlorination step[5].

-

Controlled Hydrolysis Assay: Inject exactly 1.0 equivalent of

dissolved in tetrahydrofuran (THF). -

Kinetic Monitoring: Monitor the decay of the 1785 cm⁻¹ peak and the emergence of the broad carboxylic acid C=O stretch (~1710 cm⁻¹). Causality: The rate of decay provides the kinetic stability profile (half-life) of the batch, allowing researchers to calculate the exact time window available for downstream amine coupling before thermodynamic degradation occurs.

Self-validating workflow for the synthesis and thermodynamic profiling of acid chlorides.

Implications for Drug Development

Understanding the thermodynamic instability of quinoxaline carbonyl chlorides is exactly what makes them powerful tools in drug discovery. Because the acid chloride resides in a high-energy thermodynamic well, it acts as an exceptionally potent electrophile. When reacted with complex, sterically hindered amines (such as 4,4-dimethylpiperidine), the reaction rapidly falls down the thermodynamic gradient to form highly stable amide or urea linkages[2]. This principle has been successfully utilized in the linear synthesis of 1,2,3,4-tetrahydroquinoxaline derivatives, which serve as potent modulators of Hepatitis B virus (HBV) nucleocapsid assembly[2]. By rigorously controlling the kinetic environment (anhydrous conditions, precise thermal limits), researchers can harness this thermodynamic instability to drive complex API synthesis to high yields.

References

-

Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

The Chemistry of the Carbonyl Group Source: University of Oxford URL:[Link]

-

Thermodynamic and Kinetic Requirements of A Reaction Source: Scribd URL:[Link]

Sources

- 1. Buy Quinoxaline-2-carbonyl chloride | 54745-92-5 [smolecule.com]

- 2. Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. users.ox.ac.uk [users.ox.ac.uk]

- 4. scribd.com [scribd.com]

- 5. N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide | 1903788-87-3 | Benchchem [benchchem.com]

- 6. Chapter 17 Exercises [research.cm.utexas.edu]

The 2,3-Dichloroquinoxaline Scaffold: A Privileged Gateway to Bioactive Heterocycles

Executive Summary

In the landscape of medicinal chemistry, 2,3-dichloroquinoxaline (DCQX) is not merely a reagent; it is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1] Its utility stems from the high electrophilicity of the C2 and C3 positions, which allows for sequential nucleophilic aromatic substitution (

This technical guide provides a rigorous analysis of the DCQX scaffold, detailing synthetic protocols, mechanistic insights, and structure-activity relationships (SAR) for drug development professionals.[2]

Part 1: Chemical Foundation & Reactivity Profile

The Electrophilic Engine

The quinoxaline ring is electron-deficient due to the two nitrogen atoms in the pyrazine ring. When chlorinated at positions 2 and 3, the electron density is further pulled from the carbon atoms, making them highly susceptible to nucleophilic attack.

-

Mechanism: The reaction proceeds via an Addition-Elimination (

) mechanism.[3] A nucleophile attacks the C2 position, forming a resonance-stabilized Meisenheimer complex (anionic intermediate), followed by the expulsion of the chloride ion to restore aromaticity.[3] -

Selectivity Control: The second chlorine atom becomes slightly less reactive after the first substitution due to the electronic effects of the new substituent (unless the new group is strongly electron-withdrawing). However, without temperature control, symmetric di-substitution is the thermodynamic norm.

Visualization: Reactivity & Transformation Workflow

The following diagram illustrates the divergent synthesis pathways starting from the DCQX core.

Caption: Divergent synthetic pathways from 2,3-dichloroquinoxaline. Stepwise control allows access to asymmetric libraries.

Part 2: Strategic Synthesis Protocols

To ensure reproducibility and high yields, the following protocols utilize self-validating steps (TLC monitoring) and specific stoichiometry.

Protocol A: Synthesis of the Core (2,3-Dichloroquinoxaline)

Objective: Convert quinoxaline-2,3-dione into the reactive dichloro-intermediate.[4][5]

-

Reagents: Quinoxaline-2,3-dione (1.0 eq), Phosphorus Oxychloride (

, excess/solvent), DMF (catalytic drops). -

Setup: Flame-dried round-bottom flask with a reflux condenser and calcium chloride guard tube.

-

Procedure:

-

Suspend quinoxaline-2,3-dione in

(approx. 4 mL per gram of dione). -

Add 2-3 drops of DMF (catalyst).

-

Critical Step: Reflux at 100–110°C for 2–3 hours. The suspension will clear, indicating consumption of the starting material.

-

Validation: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The product is less polar than the dione.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour slowly onto crushed ice with vigorous stirring (Exothermic! Hydrolysis of excess

). -

Filter the resulting precipitate, wash with water until neutral pH, and dry.

-

Yield: Typically 70–90%.

-

Protocol B: Controlled Mono-Substitution (Asymmetric Synthesis)

Objective: Selectively displace one chlorine atom to create a "handle" for further modification.

-

Reagents: 2,3-Dichloroquinoxaline (1.0 eq), Nucleophile (e.g., Aniline or Thiol, 1.0 eq),

(1.2 eq), DMF or Acetonitrile. -

Procedure:

-

Dissolve DCQX in solvent at 0°C (Ice bath).[6]

-

Add base (

).[3][6] -

Add the nucleophile dropwise over 20 minutes. Causality: Slow addition at low temperature prevents high local concentrations of nucleophile, reducing the risk of di-substitution.

-

Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

-

-

Validation: TLC should show three spots if uncontrolled (Starting material, Mono, Di). A successful protocol shows predominantly the Mono spot.

-

Work-up: Pour into ice water. Filter the solid.[3][6][7] Recrystallize from ethanol.

Protocol C: Synthesis of Fused Thiazolo[4,5-b]quinoxalines

Objective: Create a tricyclic scaffold often associated with antifungal activity.

-

Reagents: 2,3-Dichloroquinoxaline (1.0 eq), Thiourea (1.1 eq), Ethanol.

-

Procedure:

-

Reflux the mixture in ethanol for 3–5 hours.

-

Mechanism: The sulfur attacks C2 (

), followed by the nitrogen attacking C3, closing the ring and expelling the second chloride.

-

-

Result: Formation of the thiazolo-fused ring system.

Part 3: Medicinal Chemistry & SAR[1][5][8][9]

The biological activity of quinoxaline derivatives is highly dependent on the substituents at positions 2 and 3 (or the fused ring nature).

Therapeutic Areas & SAR Logic

| Therapeutic Area | Key Substituents (SAR) | Mechanism of Action |

| Anticancer | C2: Amino/Anilino groups (H-bond donors).C3: Halogen or small alkyl.6/7-Position: Electron-withdrawing groups (e.g., | Kinase Inhibition: Mimics the adenine ring of ATP, binding to the hinge region of kinases (e.g., PI3K, mTOR).DNA Intercalation: Planar tricyclic derivatives intercalate between base pairs. |

| Antimicrobial | C2/C3: Symmetrical bis-thioethers or bis-amines.Fused: Thiazolo- or Triazolo-quinoxalines. | DNA Gyrase Inhibition: Similar to fluoroquinolones.Membrane Disruption: Lipophilic tails facilitate cell wall penetration. |

| Antiviral | C2: Hydrazone linkages.C3: Chloro or Methyl. | Interference with viral replication machinery (e.g., TMV replication). |

Visualization: Structure-Activity Relationship (SAR) Map

This diagram summarizes where to modify the scaffold for specific biological outcomes.

Caption: SAR Map indicating functionalization zones for targeted therapeutic outcomes.

Case Study Data

Recent studies have quantified the potency of these derivatives.[7][8][9]

-

Compound 4 (6-bromo-2-chloro-3-amino derivative): Demonstrated dual activity.[10][11]

-

Thiazolo[4,5-b]quinoxaline derivatives:

-

Predicted high probability of kinase inhibition (53%) and phosphodiesterase inhibition.

-

References

-

BenchChem. A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines.

-

National Institutes of Health (NIH). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines.

-

MDPI. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.

-

Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.

-

Taylor & Francis. Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives.

-

ACS Omega. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ajprd.com [ajprd.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

Strategic Derivatization of 2,3-Dichloroquinoxaline-5-carbonyl Chloride: A Technical Guide

Executive Summary

The 2,3-dichloroquinoxaline-5-carbonyl chloride intermediate represents a "tri-vector" electrophilic scaffold in medicinal chemistry. Unlike simple quinoxalines, this molecule possesses three distinct reactive sites with graded electrophilicity: the highly reactive acyl chloride at position C5, and the two imidoyl-like chlorides at positions C2 and C3.

This guide details the strategic utilization of this intermediate to access novel chemical space. By exploiting the differential reactivity between the acyl and aryl chlorides, researchers can synthesize complex, non-symmetrical pharmacophores with high regiocontrol. These derivatives show significant potential in oncology (kinase inhibition) and infectious disease (DNA gyrase inhibition) .

Chemical Architecture & Reactivity Profile

To effectively utilize this intermediate, one must understand its electronic landscape. The quinoxaline ring is electron-deficient (π-deficient), making the C2 and C3 positions susceptible to Nucleophilic Aromatic Substitution (

The Reactivity Hierarchy

The synthetic value lies in the chemoselectivity of the three leaving groups:

-

C5-Acyl Chloride (High Reactivity): Reacts rapidly with nucleophiles (amines, alcohols) at

to room temperature. This allows the installation of a "tail" or solubilizing group without disturbing the core ring chlorides. -

C2-Chloride (Medium Reactivity): Once the C5 position is derivatized, the C2 chloride is the next most reactive site for

, typically requiring mild heat ( -

C3-Chloride (Lower Reactivity): The final chloride requires higher temperatures (

) or catalysis to be displaced, allowing for the introduction of a different substituent than at C2.

Visualization: The Tri-Vector Derivatization Workflow

Caption: Sequential functionalization strategy exploiting the differential electrophilicity of the C5, C2, and C3 positions.

Biological Activity Potential[2][3][4][5][6][7][8][9][10][11][12][13]

Derivatives synthesized from this intermediate are particularly relevant for targets requiring a planar scaffold with extended hydrogen-bonding networks.

A. Oncology: Kinase Inhibition (VEGFR/EGFR)

The quinoxaline core mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of protein kinases.

-

Mechanism: The N1 and N4 nitrogens function as hydrogen bond acceptors for the kinase hinge region.

-

Role of C5-Substituent: The amide derived from the C5-carbonyl chloride projects into the solvent-exposed region or the "gatekeeper" pocket, depending on the specific kinase. This is critical for selectivity and solubility .

-

Role of C2/C3 Substituents: these positions typically host hydrophobic aromatic rings that occupy the hydrophobic back-pocket (selectivity pocket) of the enzyme [1].

B. Antimicrobial: DNA Gyrase Inhibition

Quinoxalines are known DNA intercalators.[2]

-

Mechanism: The planar benzopyrazine ring slides between DNA base pairs.

-

C5-Modification: Attaching a cationic chain (e.g., via an amine linkage at C5) enhances affinity for the negatively charged DNA backbone, significantly lowering the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria like S. aureus [2].

Comparative Activity Data (Projected)

Based on SAR data of structurally related 2,3-disubstituted quinoxalines [3].

| Derivative Class | Target | Key Substituent (C2/C3) | Key Substituent (C5) | Activity Potential |

| Kinase Inhibitor | VEGFR-2 | 4-Chloroaniline / Thiol | Morpholine amide | |

| Antimicrobial | S. aureus | Hydrazine / Azide | N-Methylpiperazine | MIC |

| Antifungal | C. albicans | 1,2,4-Triazole fusion | Phenyl amide | Moderate |

Structure-Activity Relationship (SAR) Logic

The 5-position provides a unique steric environment compared to the more common 6-position. Substituents at C5 are peri to the N4 nitrogen and ortho to the C6 position.

-

Conformational Restriction: A bulky amide at C5 creates a steric clash with the C6 proton or the N4 lone pair, forcing the substituent out of plane. This induced atropisomerism can be exploited to fit into narrow enzymatic pockets.

-

Electronic Modulation: The carbonyl group at C5 is electron-withdrawing, further deactivating the ring and enhancing the rate of

at C2/C3 compared to a non-carboxylated quinoxaline.

Visualization: Pharmacophore Interaction Mode

Caption: Pharmacophore mapping of 5-carbonyl-2,3-disubstituted quinoxalines in a typical kinase active site.

Experimental Protocols

Protocol A: Synthesis of 2,3-Dichloroquinoxaline-5-carboxamide (Step 1)

This step secures the C5 position before modifying the core chlorides.

Reagents:

-

2,3-Dichloroquinoxaline-5-carbonyl chloride (1.0 eq)

-

Primary/Secondary Amine (1.1 eq)

-

Triethylamine (

) (1.5 eq) -

Dichloromethane (DCM) (anhydrous)

Methodology:

-

Preparation: Dissolve 2,3-dichloroquinoxaline-5-carbonyl chloride in anhydrous DCM under nitrogen atmosphere. Cool to

using an ice bath. -

Addition: Mix the target amine with

in a separate vial of DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Note: Slow addition prevents bis-substitution or side reactions at C2. -

Reaction: Stir at

for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). -

Workup: Wash with water (

), saturated -

Validation: Verify structure via

-NMR. Look for the disappearance of the acid chloride reactivity and appearance of amide signals.

Protocol B: Regioselective at C2 (Step 2)

This step introduces the first pharmacophore.

Reagents:

-

Intermediate from Step 1 (1.0 eq)

-

Aniline derivative or Phenol (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) -

DMF or Acetonitrile

Methodology:

-

Setup: Suspend the Intermediate and

in DMF. -

Reaction: Add the nucleophile. Heat to

. The electron-withdrawing nature of the C5-amide facilitates this substitution. -

Monitoring: Reaction is typically complete in 4-6 hours.

-

Purification: Pour into ice water. The product usually precipitates. Filter and recrystallize from Ethanol.

References

-

Ajani, O. O., et al. (2022). "A Comparative Guide to the Biological Activity of Substituted Quinoxaline Derivatives." BenchChem Technical Reports.

-

Pereira, J. A., et al. (2015). "Quinoxaline derivatives as antimicrobial agents: A review." European Journal of Medicinal Chemistry.

-

Galal, S. A., et al. (2011).[3] "Synthesis and biological evaluation of some new quinoxaline derivatives as potential anticancer and antimicrobial agents." Arabian Journal of Chemistry.

-

Burguete, A., et al. (2011). "Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters.

-

Eldehna, W. M., et al. (2017). "Design, synthesis and biological evaluation of 2,3-disubstituted and fused quinoxalines as potential anticancer and antimicrobial agents."[4] National Institutes of Health (PubMed).

Sources

Methodological & Application

using 2,3-Dichloroquinoxaline-5-carbonyl chloride in solid-phase peptide synthesis

Application Note: Strategic Macrocyclization using 2,3-Dichloroquinoxaline-5-carbonyl chloride in SPPS

Executive Summary

This guide details the protocol for utilizing 2,3-Dichloroquinoxaline-5-carbonyl chloride (DCQ-COCl) as a heterobifunctional scaffolding reagent in Solid-Phase Peptide Synthesis (SPPS). Unlike standard homobifunctional crosslinkers (e.g., dibromoxylene), DCQ-COCl enables a "Head-to-Sidechain" or "Sidechain-to-Sidechain" cyclization strategy with high regiocontrol.

Key Application: Synthesis of constrained, bicyclic, or "stapled" peptides targeting protein-protein interactions (PPIs). The reagent functions via a two-step mechanism:

-

Anchoring: Rapid acylation of a free amine (N-terminus or Lysine side chain) via the acid chloride.

-

Stapling: Nucleophilic aromatic substitution (

) of the dichloro-quinoxaline core by suitably positioned nucleophiles (typically Cysteine thiols).

Chemical Basis & Mechanism[1]

To ensure successful conjugation, researchers must distinguish between the two electrophilic centers on the DCQ-COCl molecule.

| Feature | Moiety | Reactivity Type | Target Nucleophile | Reaction Condition |

| Anchor | Acid Chloride (-COCl) | Nucleophilic Acyl Substitution | Fast, Base-mediated, Anhydrous | |

| Staple | 2,3-Dichloro-quinoxaline | Nucleophilic Aromatic Substitution ( | Thiols (Cys), | Slower, requires activation or heat |

Mechanistic Insight: The quinoxaline ring is electron-deficient (π-deficient). The nitrogen atoms at positions 1 and 4 pull electron density, activating the carbons at positions 2 and 3 for nucleophilic attack.

-

Step 1 (Anchoring): The highly reactive acid chloride creates a stable amide bond. This must be performed before exposing the nucleophiles intended for the stapling step to avoid premature polymerization.

-

Step 2 (Cyclization): The anchored quinoxaline moiety is positioned effectively (high local concentration) to react with intramolecular thiols, displacing the chlorides to form stable thioether linkages.

Experimental Workflow (Visualization)

The following diagram illustrates the critical path for On-Resin Anchoring followed by Cyclization.

Figure 1: Strategic workflow for on-resin anchoring and cyclization.[1] Note the requirement for selective deprotection if cyclizing on-resin.

Detailed Protocols

Phase A: Preparation and Handling

-

Storage: Store DCQ-COCl at -20°C under argon. Acid chlorides hydrolyze rapidly in moist air to form the carboxylic acid, which is significantly less reactive and requires coupling reagents (HATU/DIC) to activate, complicating the protocol.

-

Solvents: Use anhydrous Dichloromethane (DCM) or N-methyl-2-pyrrolidone (NMP) for the anchoring step.

Phase B: Scaffold Anchoring (The "Head" Attachment)

Context: This step attaches the quinoxaline to the N-terminus.[2] Prerequisite: Fmoc group removed from N-terminus. Side chains (especially Lys, Ser, Thr) must be fully protected.

-

Wash Resin: Wash resin 3x with anhydrous DCM to remove traces of DMF/Piperidine (amines cause hydrolysis).

-

Prepare Solution: Dissolve DCQ-COCl (3.0 eq) in anhydrous DCM.

-

Note: If solubility is poor, add a minimal amount of dry DMF.

-

-

Add Base: Add DIPEA (Diisopropylethylamine, 5.0 eq) to the resin slurry immediately before adding the DCQ-COCl solution.

-

Critical: Do NOT use HOBt, HOAt, or Oxyma. These are nucleophilic and will react with the acid chloride, forming an active ester that is less reactive than the chloride itself.

-

-

Reaction: Shake at Room Temperature (RT) for 30–45 minutes .

-

Monitoring: Perform a Kaiser Test (Ninhydrin). It should be negative (colorless beads), indicating complete capping of the amine.

-

-

Wash: Wash extensively with DCM (5x) followed by DMF (5x) to remove hydrolyzed acid and excess reagent.

Phase C: Macrocyclization (The "Staple")

Context: Reacting the anchored 2,3-dichloro motif with Cysteine residues. Strategy:On-Resin Cyclization is recommended to utilize the "Pseudo-Dilution" effect, minimizing intermolecular dimerization.[3]

Prerequisite: The peptide must contain Cysteine residues protected with acid-labile groups that can be removed without cleaving the peptide from the resin (e.g., Mmt or StBu ), OR this step is performed after global cleavage in solution. Below describes the On-Resin Mmt (Monomethoxytrityl) strategy.

-

Selective Deprotection (Mmt Removal):

-

Treat resin with 1% TFA / 5% TIS / DCM (flow wash) for 10 x 2 minutes.

-

Visual Cue: Solution turns yellow/orange (trityl cation) and then fades. Continue until solution is clear.

-

Neutralization: Wash resin with 5% DIPEA/DMF (3x) to neutralize the TFA and activate the thiol (deprotonate SH to S-).

-

-

Cyclization Reaction:

-

Suspend resin in DMF (degassed/Argon sparged). Oxygen can cause disulfide formation between cysteines, competing with the quinoxaline stapling.

-

Add DIPEA (5-10 eq) .

-

Heat is often required to drive the substitution of the second chlorine. Shake at 40°C - 50°C for 2–4 hours .

-

Note: The first chlorine displacement is fast; the second is slower due to the ring becoming less electron-deficient after the first donation from the sulfur.

-

-

Global Cleavage:

-

Cleave using standard cocktail: 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT .

-

Caution: Avoid using large amounts of silane scavengers if they are not needed, as they can sometimes reduce the quinoxaline ring, though this is rare with standard TFA cocktails.

Troubleshooting & QC

| Observation | Probable Cause | Corrective Action |

| Mass Spec: +18 Da (Hydrolysis) | Acid chloride hydrolyzed before coupling. | Use strictly anhydrous DCM. Increase eq of DCQ-COCl. Ensure bottle is sealed under Argon. |

| Mass Spec: +36/38 Da (HCl) | Incomplete washing of HCl salts. | Increase DIPEA washes after coupling. |

| Mass Spec: Mono-substitution | Incomplete cyclization (One Cys reacted). | Increase cyclization temperature to 60°C. Extend time to 12h. Ensure solvent is degassed (prevent disulfide competition). |

| Fluorescence Background | Quinoxaline is inherently fluorescent. | This is expected. Use this property for analytical tracking (Excitation ~350nm). |

References

- Synthesis of Quinoxaline-Based Peptide Macrocycles (General Methodology) Source: BenchChem Technical Protocols.

-

Solid-Phase Synthesis of Quinoxaline-Containing Peptides

- Title: Direct solid-phase synthesis of quinoxaline-containing peptides.

- Source: ResearchG

-

URL:[Link]

-

Peptide Stapling Mechanisms (Thiol-Ene and SnAr)

-

Reactivity of 2,3-Dichloroquinoxaline

Sources

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sci-Hub. Multicomponent Reaction Toolbox for Peptide Macrocyclization and Stapling / Chemical Reviews, 2019 [sci-hub.jp]

- 7. Peptide Macrocyclization Strategies - Macro-Cyclic Peptides - QYAOBIO [qyaobio.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

Application Notes & Protocols: Strategic Derivatization of 2,3-Dichloroquinoxaline-5-carbonyl Chloride

Abstract

This document provides a comprehensive technical guide for the strategic derivatization of 2,3-Dichloroquinoxaline-5-carbonyl chloride, a highly versatile scaffold for drug discovery and materials science. Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The subject molecule offers two distinct and chemically orthogonal reactive sites: a highly electrophilic carbonyl chloride at the C5 position and two reactive chlorine atoms at the C2 and C3 positions susceptible to nucleophilic aromatic substitution (SNAr). This guide details robust, step-by-step protocols for the selective modification of these sites, explains the chemical principles underpinning the methodologies, and provides workflows for the purification and characterization of the resulting derivatives.

Introduction: The Strategic Value of 2,3-Dichloroquinoxaline-5-carbonyl Chloride

The quinoxaline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[3][4] 2,3-Dichloroquinoxaline-5-carbonyl chloride is a particularly valuable building block because it allows for controlled, sequential diversification. The carbonyl chloride is significantly more reactive than the chloro-substituents on the pyrazine ring, enabling selective acylation reactions with a wide range of nucleophiles under mild conditions. The resulting 5-substituted amide or ester derivatives retain the 2,3-dichloroquinoxaline core, which can then be further modified via SNAr reactions to build a library of complex molecules.[5][6] This stepwise approach is fundamental to creating diverse chemical libraries for screening and structure-activity relationship (SAR) studies.

Below is a diagram illustrating the key reactive sites on the parent molecule.

Caption: Key reactive sites for derivatization on the parent scaffold.

Protocol I: Selective Amidation of the Carbonyl Chloride

This protocol focuses on the selective reaction of nucleophiles at the C5-carbonyl chloride position, leaving the C2 and C3 chloro-substituents intact. The high reactivity of the acyl chloride allows this transformation to occur under mild conditions where the SNAr reaction is kinetically disfavored.

Principle and Mechanistic Insight

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and elimination of a chloride ion, generating the stable amide and hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Detailed Step-by-Step Protocol: Synthesis of N-benzyl-2,3-dichloroquinoxaline-5-carboxamide

Materials:

-

2,3-Dichloroquinoxaline-5-carbonyl chloride

-

Benzylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate and Hexane (for chromatography)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-Dichloroquinoxaline-5-carbonyl chloride (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of a solution of benzylamine (1.1 eq) in anhydrous DCM.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[8][9]

-

Combine the pure fractions and evaporate the solvent to yield the final product as a solid.

-

Data Summary and Expected Outcomes

The following table outlines typical reaction parameters for the amidation with various primary and secondary amines.

| Nucleophile (Amine) | Stoichiometry (eq) | Base (eq) | Solvent | Time (h) | Typical Yield (%) |

| Benzylamine | 1.1 | TEA (1.2) | DCM | 2-4 | >90% |

| Morpholine | 1.1 | TEA (1.2) | DCM | 2-4 | >90% |

| Aniline | 1.1 | TEA (1.2) | DCM | 3-5 | 80-90% |

| Piperidine | 1.1 | TEA (1.2) | DCM | 1-3 | >95% |

Protocol II: Nucleophilic Aromatic Substitution (SNAr) at C2/C3

Once the C5-carboxamide is formed, the C2 and C3 positions become targets for diversification. The electron-withdrawing nature of the quinoxaline ring system facilitates SNAr reactions.[6] This protocol describes the monosubstitution of a chlorine atom, which can be achieved by controlling the reaction stoichiometry and temperature.[3][5]

Principle and Mechanistic Insight

The SNAr reaction proceeds through a two-step addition-elimination mechanism. A potent nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom (C2 or C3), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored. Using one equivalent of the nucleophile at a controlled temperature favors monosubstitution.[5]

Detailed Step-by-Step Protocol: Synthesis of 2-amino-3-chloro-N-benzylquinoxaline-5-carboxamide

Materials:

-

N-benzyl-2,3-dichloroquinoxaline-5-carboxamide (from Protocol I)

-

Ammonia (7 N solution in Methanol) or other amine nucleophile

-

N,N-Dimethylformamide (DMF) or Ethanol

-

Potassium Carbonate (K₂CO₃) (if using an amine salt)

-

Standard laboratory glassware for heating under reflux

Procedure:

-

Reaction Setup: Dissolve N-benzyl-2,3-dichloroquinoxaline-5-carboxamide (1.0 eq) in a suitable solvent like DMF or Ethanol in a round-bottom flask.

-

Reagent Addition: Add the amine nucleophile. For this example, add a 7 N solution of ammonia in methanol (1.5 - 2.0 eq). For less reactive amines, a base like K₂CO₃ may be required and gentle heating may be necessary.[5]

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature and time depend on the nucleophilicity of the amine. Monitor the reaction closely by TLC.

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice-cold water to precipitate the product.

-

-

Purification:

General Workflow Visualization

The overall process from starting material to a di-functionalized derivative is outlined below.

Caption: General experimental workflow for sequential derivatization.

Analytical Characterization

Robust analytical methods are essential to confirm the structure and purity of the synthesized derivatives.[10]

-

¹H NMR Spectroscopy: Used to confirm the structure. Expect to see the disappearance of the amine N-H protons (if applicable) and the appearance of an amide N-H signal. SNAr reactions will show new signals corresponding to the introduced nucleophile.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.[7]

-

Infrared (IR) Spectroscopy: The C=O stretch of the starting carbonyl chloride (~1770-1800 cm⁻¹) will be replaced by a strong amide C=O stretch (~1630-1680 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[11]

Conclusion

2,3-Dichloroquinoxaline-5-carbonyl chloride is a powerful and versatile building block for constructing libraries of novel quinoxaline derivatives. The distinct reactivity of its functional groups allows for a controlled and strategic approach to synthesis. By first targeting the highly reactive C5-carbonyl chloride for amidation or esterification, researchers can create a stable intermediate that is primed for subsequent diversification at the C2 and C3 positions via nucleophilic aromatic substitution. The protocols outlined in this guide provide a reliable foundation for exploring the vast chemical space accessible from this scaffold, paving the way for the discovery of new therapeutic agents and advanced materials.

References

- BenchChem. (2025). Methods for improving the purity of synthesized quinoxaline compounds.

- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.

- PubMed. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS.

- BenchChem. (2025).

- PMC. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.

- BenchChem. (2025).

- Smolecule. (2023). Buy Quinoxaline-2-carbonyl chloride | 54745-92-5.

- Arabian Journal of Chemistry. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.

- Heterocyclic Communications. (2023).

- IJRAR.org. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY.

- MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.

- BenchChem. (2025). A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines.

- ACG Publications. (2013).

- eCommons. (2023).

- ResearchGate. (2025). Deciphering the Reactivity of Quinoxaline | Request PDF.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ecommons.udayton.edu [ecommons.udayton.edu]

- 7. ijrar.org [ijrar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acgpubs.org [acgpubs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Sequential Functionalization of 2,3-Dichloroquinoxaline-5-carbonyl chloride

This Application Note is designed for researchers and medicinal chemists focusing on the precision functionalization of 2,3-Dichloroquinoxaline-5-carbonyl chloride . This scaffold represents a "trifunctional" electrophilic core, offering three distinct sites for nucleophilic attack, governed by a strict reactivity hierarchy.

The following guide synthesizes mechanistic insights with practical protocols to enable the construction of complex quinoxaline libraries.

Executive Summary & Reactivity Analysis

2,3-Dichloroquinoxaline-5-carbonyl chloride is a high-value heterocyclic building block. Its utility stems from the ability to sequentially introduce three different nucleophiles (Nu1, Nu2, Nu3) in a defined order.

The Reactivity Hierarchy

To avoid polymerization or intractable mixtures, one must respect the electrophilic hierarchy of the molecule. The reactivity order is governed by electronic activation and steric accessibility :

-

Site A (C5-Carbonyl Chloride): Most Reactive. The acyl chloride is highly electrophilic and sterically accessible. It reacts with nucleophiles (amines, alcohols) at < 0°C .

-

Site B (C2-Chlorine): Moderately Reactive. Once the C5 position is functionalized (e.g., to an amide), the C2 position becomes the preferred site for Nucleophilic Aromatic Substitution (

). It is electronically activated by the pyrazine ring nitrogens but is sterically more accessible than C3. -

Site C (C3-Chlorine): Least Reactive (Relatively). The C3 position is "peri" to the C5 substituent. The steric bulk of the newly formed group at C5 shields C3, making it kinetically slower to react than C2.

Reactivity Map

The following diagram illustrates the logical workflow for sequential substitution.

Caption: Sequential functionalization strategy based on electrophilicity and steric hindrance.

Experimental Protocols

Protocol 1: C5-Functionalization (Acylation)

Objective: To install the first diversity element at the carbonyl position without disturbing the chloro-quinoxaline core.

Critical Factor: Temperature control is vital. Elevated temperatures will trigger premature

-

Reagents:

-

Substrate: 2,3-Dichloroquinoxaline-5-carbonyl chloride (1.0 equiv)

-

Nucleophile 1: Primary/Secondary Amine or Alcohol (1.0 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Dissolve the substrate in anhydrous DCM (0.1 M concentration).

-

Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath.

-

Addition: Mix Nucleophile 1 and Base in a separate vial with minimal DCM. Add this mixture dropwise to the substrate solution over 15–20 minutes.

-

Why? Slow addition prevents localized heating and high concentrations of nucleophile, minimizing side reactions at the ring chlorines.

-

-

Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (the amide is usually more polar than the acid chloride).

-

Workup: Quench with cold water. Wash the organic layer with 0.1 M HCl (to remove excess amine/base), then brine. Dry over

and concentrate. -

Purification: Usually not required if stoichiometry is strict. If needed, perform a short silica plug filtration.

Protocol 2: Regioselective C2-Amination ( -1)

Objective: To selectively substitute the chlorine at C2. Mechanism: The C5-amide installed in Protocol 1 acts as a steric block for C3, directing the incoming nucleophile to C2.

-

Reagents:

-

Substrate: Product from Protocol 1 (1.0 equiv)

-

Nucleophile 2: Amine (1.0–1.1 equiv)[1]

-

Base:

(2.0 equiv) or TEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF.

-

Procedure:

-

Setup: Dissolve the substrate in MeCN (0.1–0.2 M).

-

Reaction: Add the Base and Nucleophile 2. Stir at Room Temperature (20–25°C) .

-

Note: Unlike standard 2,3-dichloroquinoxaline which often requires heating, the electron-withdrawing C5-carbonyl group activates the ring, allowing reaction at lower temperatures.

-

-

Monitoring: Check LC-MS or TLC every hour.

-

Endpoint: Disappearance of starting material.

-

Warning: If the reaction is pushed too long or heated prematurely, the C3-substituted (bis-product) will form.

-

-

Workup: Dilute with water to precipitate the product (if solid) or extract with Ethyl Acetate.

-

Validation: Confirm regiochemistry using 1H NMR (NOE experiments between the C5-amide substituent and the ring protons/substituents).

Protocol 3: C3-Amination ( -2)

Objective: To substitute the final chlorine at C3, requiring harsher conditions.

-

Reagents:

-

Substrate: Product from Protocol 2 (1.0 equiv)

-

Nucleophile 3: Amine, Thiol, or Alkoxide (Excess: 2.0–3.0 equiv)

-

Base:

or -

Solvent: DMSO or NMP (for high heat) or Dioxane.

-

Procedure:

-

Setup: Combine substrate, Nucleophile 3, and base in the solvent.

-

Reaction: Heat to 80°C – 120°C .

-

Microwave Option: 100°C for 10–30 mins is often more efficient.

-

-

Workup: Standard aqueous extraction or precipitation.

Data Summary & Optimization

| Variable | Protocol 1 (C5-COCl) | Protocol 2 (C2-Cl) | Protocol 3 (C3-Cl) |

| Primary Electrophile | Acyl Chloride | Heteroaryl Chloride | Heteroaryl Chloride |

| Key Driver | High Intrinsic Reactivity | Electronic Activation + Steric Access | Forcing Conditions |

| Temperature | -10°C to 0°C | 20°C to 40°C | 80°C to 120°C |

| Stoichiometry (Nu) | 1.0 equiv (Strict) | 1.0–1.1 equiv | 2.0+ equiv |

| Common Pitfall | Hydrolysis (Keep Dry) | Bis-substitution (Keep Cool) | Incomplete Reaction |

Troubleshooting Guide

-

Problem: Formation of bis-substituted product during Protocol 2.

-